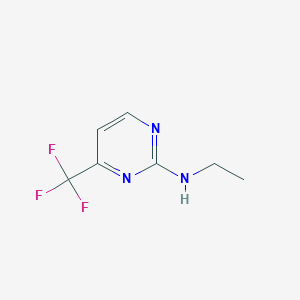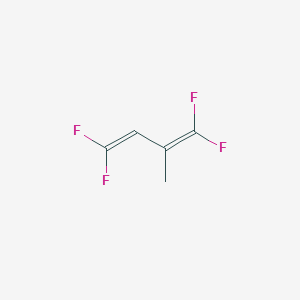
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene is an organic compound with the molecular formula C5H4F4 It is a fluorinated diene, which means it contains two double bonds and four fluorine atoms
Vorbereitungsmethoden
The synthesis of 1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene typically involves the fluorination of 2-methylbuta-1,3-diene. One common method is the reaction of 2-methylbuta-1,3-diene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process requires careful handling of fluorinating agents and control of reaction parameters to avoid side reactions and ensure the purity of the final product.
Analyse Chemischer Reaktionen
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HCl, HBr) to form addition products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to form corresponding epoxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms. Common reagents for these reactions include organolithium compounds and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with HBr can yield 1-bromo-1,1,4,4-tetrafluoro-2-methylbutane as a major product.
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry for drug development due to their enhanced metabolic stability and bioavailability. This compound can be used as a precursor for synthesizing fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance. It is also used in the development of advanced coatings and surface treatments.
Wirkmechanismus
The mechanism of action of 1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene in chemical reactions involves the interaction of its double bonds and fluorine atoms with various reagents. The presence of fluorine atoms can influence the reactivity of the double bonds, making the compound more or less reactive depending on the reaction conditions.
In electrophilic addition reactions, the double bonds can react with electrophiles to form carbocation intermediates, which are stabilized by the electron-withdrawing effect of the fluorine atoms. This stabilization can lead to the formation of specific addition products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene can be compared with other similar compounds such as:
1,1,4,4-Tetrachlorobuta-1,3-diene: This compound has chlorine atoms instead of fluorine atoms.
1,1,4,4-Tetracyanobuta-1,3-diene: This compound contains cyano groups instead of fluorine atoms.
The uniqueness of this compound lies in its fluorine atoms, which impart unique chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1513-75-3 |
|---|---|
Molekularformel |
C5H4F4 |
Molekulargewicht |
140.08 g/mol |
IUPAC-Name |
1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H4F4/c1-3(5(8)9)2-4(6)7/h2H,1H3 |
InChI-Schlüssel |
UTIDXVIFLLWZDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(F)F)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


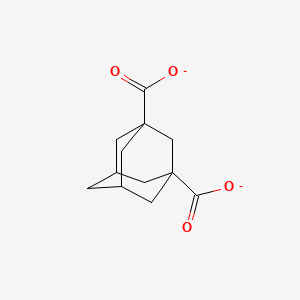
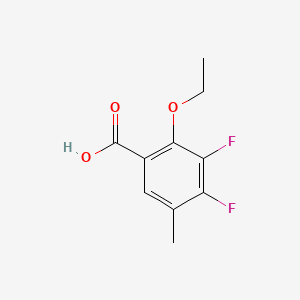
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
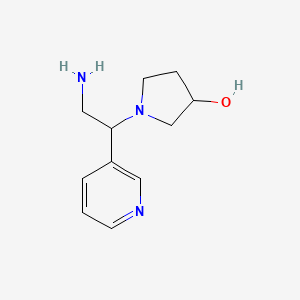
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)
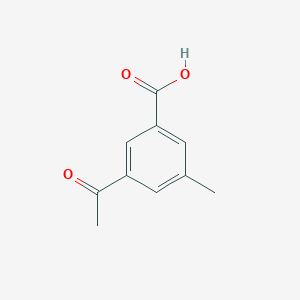
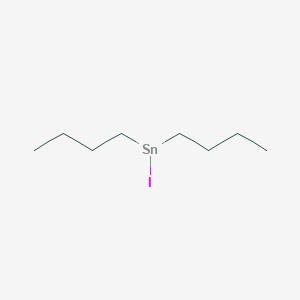

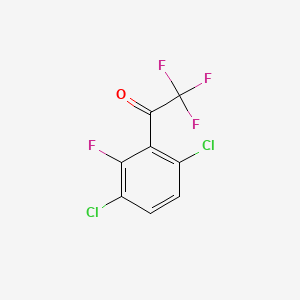
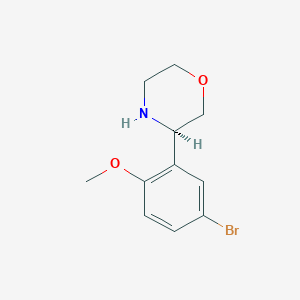
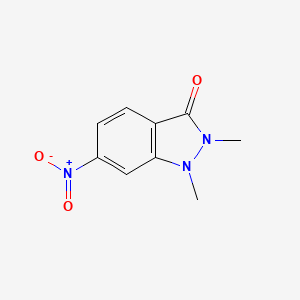
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
